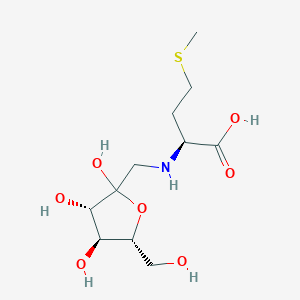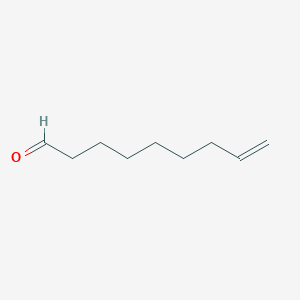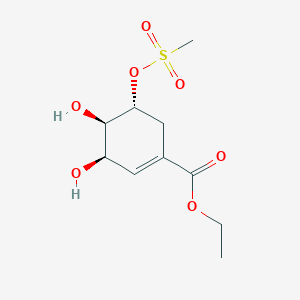
N-(1-Deoxy-1-fructosyl)methionine
説明
Synthesis Analysis
DFM can be synthesized through the Maillard reaction between reducing sugars and methionine. This reaction typically occurs at high temperatures and low water activity.Molecular Structure Analysis
The chemical structure of DFM consists of a fructose molecule attached to a methionine residue through a glycosidic bond. The IUPAC name for DFM is (2S)- 4- methylsulanyl- 2- [[(3S,4S,5R)- 2,3,4- trihydroxy- 5- (hydroxymethyl)oxolan- 2- yl]methylamino]butanoic acid .Chemical Reactions Analysis
DFM is a methionine derivative . It results from the reaction of methionine at the amino group or the carboxy group, or from the replacement of any hydrogen of methionine by a heteroatom .Physical And Chemical Properties Analysis
DFM is a brownish-yellow compound that is soluble in water. It has a melting point of 200°C. Its chemical formula is C11H21NO7S, and it has an average molecular weight of 311.350 .科学的研究の応用
Methionine Synthase and Redox Regulation
Methionine synthase, an essential enzyme in mammals, is involved in the transfer of a methyl group from methyltetrahydrofolate to homocysteine, producing methionine. The enzyme is susceptible to oxidative damage and relies on an auxiliary repair system for sustained activity. Studies suggest the possibility of redundancy in the redox pathway involved in this process, highlighting the complexity of methionine synthase's regulation and activity in mammalian systems (Olteanu & Banerjee, 2003).
Methionine Metabolism in Traumatic Brain Injury
Traumatic Brain Injury (TBI) alters DNA and histone methylation and induces oxidative stress, which in turn affects methionine metabolism. Research demonstrates that TBI leads to a decrease in the levels of methionine and its metabolic products, suggesting that methionine metabolism is crucial in cellular function across multiple organ systems (Dash et al., 2016).
Methionine and Cysteine Kinetics in Aging
Studies on elderly individuals indicate that the requirements for methionine may be higher in older adults compared to younger individuals. The research delves into the kinetics of whole-body methionine, cysteine, and leucine metabolism, revealing insights into how aging may influence the metabolism of these critical amino acids (Fukagawa et al., 1998).
Methionine in Glioma Detection and Prognostics
Methionine has been used in PET imaging studies for the detection and prognostication of primary brain tumors, particularly gliomas. Research comparing 18F-FDG and 11C-methionine PET imaging concludes that both offer valuable prognostic information, with methionine being the preferred single agent due to its sensitivity and clearer delineation of suspected recurrences (Laere et al., 2004).
Methionine in One-Carbon Metabolism
One-carbon metabolism, a critical biochemical pathway, involves both mitochondrial and cytosolic forms of folate-dependent enzymes. Studies utilizing stable-isotopic investigations have elucidated the fates of exogenous serine and serine-derived one-carbon units in homocysteine remethylation, emphasizing the importance of methionine in these processes (Gregory et al., 2000).
Methionine in Cancer Diagnostics
The uptake of carbon-11-methionine in PET imaging has been compared with fluorine-18-fluorodeoxyglucose for detecting malignant tumors. The findings suggest that both are effective in detecting residual or recurrent malignant tumors, with a notable correlation between the uptake values of both tracers (Inoue et al., 1996).
特性
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO7S/c1-20-3-2-6(10(16)17)12-5-11(18)9(15)8(14)7(4-13)19-11/h6-9,12-15,18H,2-5H2,1H3,(H,16,17)/t6-,7+,8+,9-,11?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGDHFMPWJTRFP-ZVSNZSLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NCC1(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NCC1([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-(1-Deoxy-1-fructosyl)methionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037841 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-(1-Deoxy-1-fructosyl)methionine | |
CAS RN |
20638-92-0 | |
| Record name | N-(1-Deoxy-1-fructosyl)methionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037841 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 °C | |
| Record name | N-(1-Deoxy-1-fructosyl)methionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037841 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)


![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)


![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)

